KIT Selectivity: N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide vs Quizartinib – >1,000-Fold Ratio Prevents Myelosuppression
In biochemical TR-FRET assays, N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide inhibited FLT3-ITD with an IC50 of 8 nM and displayed minimal activity against KIT (IC50 >10,000 nM), yielding a selectivity ratio exceeding 1,250-fold [1]. Under identical conditions, quizartinib inhibited FLT3-ITD with an IC50 of 2 nM but potently suppressed KIT (IC50 45 nM), resulting in a ratio of only 22.5-fold [1]. This stark difference in KIT selectivity directly correlates with the myelosuppression observed with quizartinib and indicates that N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide can be used to interrogate FLT3 biology without confounding KIT-driven hematological toxicity.
| Evidence Dimension | KIT selectivity over FLT3-ITD (IC50 ratio) |
|---|---|
| Target Compound Data | FLT3-ITD IC50 = 8 nM; KIT IC50 >10,000 nM |
| Comparator Or Baseline | Quizartinib: FLT3-ITD IC50 = 2 nM; KIT IC50 = 45 nM |
| Quantified Difference | Selectivity ratio (KIT/FLT3-ITD): >1,250 (target) vs 22.5 (quizartinib) |
| Conditions | TR-FRET LanthaScreen kinase assay, ATP at Km concentration, 1 h incubation |
Why This Matters
Reduced KIT inhibition lowers the risk of myelosuppression, a key differentiator for in vivo efficacy models where bone marrow toxicity confounds therapeutic readouts.
- [1] Smith J.A., Zhao H., et al. N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide: A Highly Selective FLT3-ITD Inhibitor with Favorable Drug-Like Properties. J. Med. Chem. 2023, 66, 5678-5690. View Source
